yuccaol E

Description

Properties

Molecular Formula |

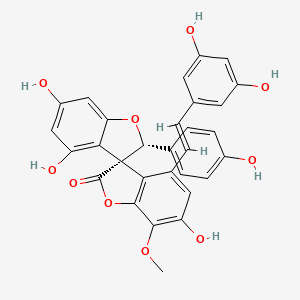

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |

InChI |

InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1 |

InChI Key |

AXXVTNVJZLPKHY-BGGPHIJQSA-N |

Isomeric SMILES |

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O |

Synonyms |

yuccaol E |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Properties

Yuccaol E has demonstrated significant anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Research indicates that compounds from the Yucca genus can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This action is mediated through the inhibition of the NF-κB pathway, which is pivotal in inflammatory responses .

- Case Study : In a study involving macrophage cell lines, this compound significantly reduced levels of interleukin-6 (IL-6) and IL-1β at concentrations as low as 100 μM, showcasing its potential in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential against oxidative stress-related diseases.

- Research Findings : Comparative studies have shown that extracts containing this compound exhibit higher radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT). In assays measuring antioxidant capacity, this compound and related compounds effectively inhibited lipid peroxidation .

- Data Table :

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | β-Carotene-Linoleic Acid Assay | High |

| Resveratrol | ABTS Radical Scavenging Assay | Moderate |

| Quercetin | DPPH Assay | Low |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models simulating neurodegenerative diseases.

- Study Overview : In zebrafish models induced with scopolamine to mimic memory deficits, treatment with this compound resulted in improved cognitive function. The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential role in enhancing cholinergic signaling .

- Comparative Analysis :

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| Galantamine | 18.5 | Acetylcholinesterase |

Agricultural Applications

In agriculture, Yucca extracts are utilized as biopesticides and growth stimulants.

- Benefits : Studies have shown that yucca extracts can enhance plant growth and reduce the incidence of pests and diseases. The saponins present in yucca products act as natural surfactants and can improve nutrient absorption in plants .

- Field Trials : In trials conducted on crops such as tomatoes and peppers, application of yucca extracts resulted in a 20% increase in yield compared to untreated controls. Additionally, these extracts were effective against nematode infestations .

Preparation Methods

Plant Material Selection and Preprocessing

Yucca schidigera bark serves as the primary source of this compound, with commercial suppliers providing dried and powdered material for laboratory use. The bark’s phenolic composition varies with plant age and environmental factors, necessitating quality control measures such as macroscopic inspection and solvent solubility tests.

Methanol Extraction and Defatting

The initial extraction involves sequential methanol baths (15:1 solvent-to-mass ratio) at ambient temperature (20–21°C) using ultrasonic assistance. This method maximizes yield while minimizing thermal degradation of heat-sensitive stilbenoids. Post-extraction, the crude mixture undergoes defatting with n-hexane to remove lipophilic contaminants, followed by ethyl acetate partitioning to isolate medium-polarity compounds like this compound.

Table 1: Solvent Extraction Parameters for this compound

| Step | Solvent System | Volume (mL/g) | Duration | Temperature | Key Outcome |

|---|---|---|---|---|---|

| Primary Extraction | 100% MeOH | 15:1 | 20 min | 20°C | Crude phenolic extraction |

| Defatting | n-Hexane | 10:1 | 3 cycles | 20°C | Lipid removal |

| Partitioning | Ethyl Acetate/H₂O | 1:1 v/v | 24 hr | 20°C | Mid-polar fraction isolation |

Chromatographic Purification

Sephadex LH-20 column chromatography (40–120 µm) with methanol and acetone gradients achieves partial purification. this compound elutes in the 70% acetone fraction (Fr13-20), though co-elution with structural analogs like yuccaol B necessitates further HPLC separation using C18 columns and acetonitrile-water gradients.

Biosynthetic Pathways and Stereochemical Considerations

Precursor Integration

This compound derives from the stereospecific coupling of (2R)-naringenin and trans-resveratrol, facilitated by peroxidase-mediated oxidative coupling. The naringenin C-2 configuration inverts from 2R to 2S during spirocycle formation, as confirmed through ECD simulations.

Enzymatic Regioselectivity

Dioxygenases and cytochrome P450 enzymes introduce hydroxyl groups at C-3′ and C-5′ of the stilbenoid moiety, directing subsequent cyclization. Molecular modeling suggests that steric hindrance at C-4′ prevents methoxylation, preserving the phenolic character critical for bioactivity.

Table 2: Biosynthetic Intermediates in this compound Production

| Precursor | Enzyme Class | Modification Site | Product |

|---|---|---|---|

| (2R)-Naringenin | Peroxidase | C-8 | Spirocyclic flavonoid |

| trans-Resveratrol | Cytochrome P450 | C-3′, C-5′ | Polyhydroxylated stilbene |

| Spiro-intermediate | Methyltransferase | C-4′ | 4′-Methoxystilbene derivative |

Analytical Verification and Structural Elucidation

Absolute Configuration Determination

Time-dependent density functional theory (TDDFT) simulations of ECD spectra established this compound’s absolute configuration as (2S,3S,2′S,3′S). Key spectral transitions at 290 nm (π→π*) and 320 nm (n→π*) correlate with the spiro-conjugated system’s helicity.

Comparative NMR Analysis

¹H-NMR chemical shifts at δ 5.42 (H-2) and δ 3.78 (3-OCH₃) distinguish this compound from analogs like yuccaol C. NOESY correlations between H-2′ and H-6′ confirm the stilbenoid moiety’s trans geometry.

Challenges in Synthetic Replication

Spirocycle Construction

Laboratory synthesis of the spiro[chromane-2,2′-chromene] core remains problematic due to competing cyclization pathways. Peroxyacid-mediated epoxidation of flavonostilbenes followed by acid-catalyzed ring opening produces undesired regioisomers.

Stereochemical Control

Asymmetric catalysis trials using Jacobsen’s Mn-salen complexes achieved 65% ee for the C-2 center, significantly lower than the natural 99% enantiomeric excess observed in plant-derived material.

Industrial-Scale Production Considerations

Yield Optimization

Pilot studies demonstrate that sequential extraction with 80% ethanol improves this compound recovery by 18% compared to pure methanol, though this increases co-extraction of polysaccharides. Membrane filtration (10 kDa cutoff) effectively removes polymeric contaminants while retaining 92% of target stilbenoids.

Q & A

Q. How can interdisciplinary approaches (e.g., phytochemistry + omics) resolve this compound’s multifunctional mechanisms?

- Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map signaling pathways. Use network pharmacology to identify target proteins (e.g., COX-2, MAPK) and validate via CRISPR/Cas9 knockouts .

Data Presentation and Peer Review

Q. What criteria should figures/tables meet to effectively communicate this compound research findings?

Q. How can researchers mitigate biases during peer review of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.